2-Amino-5-ethoxy-6-fluoro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
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Overview
Description
2-Amino-5-ethoxy-6-fluoro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes an amino group, an ethoxy group, and a fluorine atom attached to a triazolopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-ethoxy-6-fluoro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-ethoxy-6-fluoro-1H-[1,2,4]triazole-3-carboxylic acid with an amine source, such as ammonia or an amine derivative, under acidic or basic conditions. The reaction is often carried out in a solvent like ethanol or methanol, and the product is isolated through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-ethoxy-6-fluoro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized triazolopyrimidines .
Scientific Research Applications
2-Amino-5-ethoxy-6-fluoro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an enzyme inhibitor and is studied for its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as an anticancer, antiviral, and antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-Amino-5-ethoxy-6-fluoro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways, leading to apoptosis or other cellular responses. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one: Similar structure but with a methyl group instead of an ethoxy group.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a different core structure but similar biological activities.
Uniqueness
2-Amino-5-ethoxy-6-fluoro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethoxy group and a fluorine atom makes it a valuable compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C7H8FN5O2 |
---|---|
Molecular Weight |
213.17 g/mol |
IUPAC Name |
2-amino-5-ethoxy-6-fluoro-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C7H8FN5O2/c1-2-15-4-3(8)5(14)13-7(10-4)11-6(9)12-13/h2H2,1H3,(H3,9,10,11,12) |
InChI Key |
WWOWMFSEBMNXTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=O)N2C(=N1)N=C(N2)N)F |
Origin of Product |
United States |
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